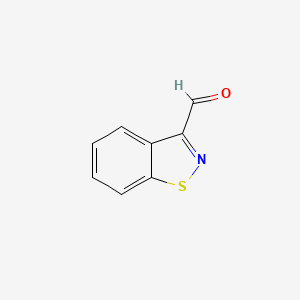

1,2-Benzisothiazole-3-carboxaldehyde

Description

Structure

3D Structure

Properties

Molecular Formula |

C8H5NOS |

|---|---|

Molecular Weight |

163.20 g/mol |

IUPAC Name |

1,2-benzothiazole-3-carbaldehyde |

InChI |

InChI=1S/C8H5NOS/c10-5-7-6-3-1-2-4-8(6)11-9-7/h1-5H |

InChI Key |

HEQMHENMJFFQFI-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NS2)C=O |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic Data of 1,2-Benzisothiazole Derivatives: An In-depth Technical Guide

A comprehensive analysis of 1,2-Benzisothiazol-3(2H)-one, a compound of significant industrial and research interest. This guide provides a detailed exploration of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, offering valuable insights for researchers, scientists, and professionals in drug development.

Introduction

The quest for novel therapeutic agents and functional materials frequently leads researchers to the diverse world of heterocyclic compounds. Among these, the 1,2-benzisothiazole scaffold has garnered considerable attention due to its wide range of biological activities and applications. While the initial focus of this guide was intended to be 1,2-Benzisothiazole-3-carboxaldehyde, a thorough investigation of scientific literature and chemical databases revealed a scarcity of available spectroscopic data for this specific derivative.

In contrast, the closely related and structurally significant analogue, 1,2-Benzisothiazol-3(2H)-one , is a well-characterized compound with a wealth of published spectroscopic information. This compound, often referred to as Benzisothiazolinone (BIT), is a widely used biocide and a valuable synthon in medicinal chemistry.[1] Understanding its spectroscopic signature is paramount for its identification, quality control, and the development of new derivatives.

This guide, therefore, pivots to provide a comprehensive technical overview of the spectroscopic data of 1,2-Benzisothiazol-3(2H)-one. We will delve into the intricacies of its ¹H NMR, ¹³C NMR, IR, and MS spectra, providing not just the data itself, but also the underlying principles and experimental considerations necessary for its accurate interpretation.

Chapter 1: The 1,2-Benzisothiazole Core and the Significance of 1,2-Benzisothiazol-3(2H)-one

The 1,2-benzisothiazole ring system is a bicyclic heteroaromatic structure where a benzene ring is fused to an isothiazole ring. This scaffold is a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in a variety of biologically active compounds. The specific placement of the nitrogen and sulfur atoms in the five-membered ring imparts unique electronic and steric properties that are conducive to interactions with biological targets.

1,2-Benzisothiazol-3(2H)-one is a prominent member of this family. Its synthesis is well-established, often involving the cyclization of 2-mercaptobenzoic acid derivatives.[2] Its primary commercial application is as a biocide in a wide array of products, including paints, adhesives, and cleaning agents, owing to its ability to inhibit microbial growth. Furthermore, its chemical reactivity makes it a versatile starting material for the synthesis of a diverse range of derivatives with potential therapeutic applications, including antipsychotic agents.[3]

Chapter 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

¹H NMR Spectroscopy

Proton NMR provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.

A standardized protocol for acquiring the ¹H NMR spectrum of 1,2-Benzisothiazol-3(2H)-one is as follows:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it must dissolve the sample without contributing interfering signals in the spectral regions of interest.

-

Instrument Setup: The spectrum is typically recorded on a spectrometer operating at a frequency of 300 MHz or higher. Higher field strengths provide better signal dispersion and resolution.

-

Data Acquisition: Key parameters to set include the spectral width, acquisition time, relaxation delay, and the number of scans. For a routine spectrum, 16 to 64 scans are usually sufficient to achieve a good signal-to-noise ratio.

-

Data Processing: The raw data (Free Induction Decay or FID) is processed by applying a Fourier transform, followed by phase and baseline correction. The chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Figure 1: General workflow for NMR data acquisition and analysis.

The aromatic region of the ¹H NMR spectrum of 1,2-Benzisothiazol-3(2H)-one is complex due to the coupling between the four protons on the benzene ring. The expected chemical shifts are influenced by the electron-withdrawing nature of the fused isothiazolone ring.

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-4 | ~8.0 - 8.2 | d | ~8.0 |

| H-5 | ~7.5 - 7.7 | t | ~7.5 |

| H-6 | ~7.6 - 7.8 | t | ~7.5 |

| H-7 | ~7.9 - 8.1 | d | ~8.0 |

| N-H | Variable (broad) | s | - |

Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration of the sample.

The downfield shift of H-4 and H-7 is attributed to the anisotropic effect of the carbonyl group and the electron-withdrawing nature of the heteroatoms. The broad singlet for the N-H proton is characteristic and its chemical shift can be highly variable and concentration-dependent.

¹³C NMR Spectroscopy

Carbon-13 NMR provides information about the carbon framework of a molecule.

The protocol is similar to that for ¹H NMR, with the primary difference being the lower natural abundance and gyromagnetic ratio of the ¹³C nucleus, which necessitates a greater number of scans and a longer acquisition time. Proton decoupling is typically employed to simplify the spectrum to a series of singlets, where each unique carbon atom gives rise to a single peak.

The ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.

| Carbon Assignment | Chemical Shift (δ, ppm) |

| C=O | ~165 - 170 |

| C-3a | ~138 - 142 |

| C-4 | ~125 - 128 |

| C-5 | ~124 - 127 |

| C-6 | ~132 - 135 |

| C-7 | ~121 - 124 |

| C-7a | ~120 - 123 |

Note: The assignments are based on typical chemical shift ranges for similar structures and may require 2D NMR experiments (like HSQC and HMBC) for unambiguous assignment.

The carbonyl carbon (C=O) is characteristically found at the most downfield position. The quaternary carbons (C-3a and C-7a) can be distinguished from the protonated carbons by their generally lower intensity.

Chapter 3: Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.

-

Sample Preparation: A small amount of the solid 1,2-Benzisothiazol-3(2H)-one is placed directly onto the ATR crystal.

-

Data Acquisition: The sample is pressed against the crystal to ensure good contact. The IR beam is passed through the crystal, and the resulting spectrum is recorded.

-

Background Correction: A background spectrum of the empty ATR crystal is recorded and subtracted from the sample spectrum to remove contributions from atmospheric CO₂ and water vapor.

Figure 2: Simplified workflow for ATR-IR spectroscopy.

The IR spectrum of 1,2-Benzisothiazol-3(2H)-one exhibits several characteristic absorption bands that are diagnostic of its key functional groups.

| Vibrational Mode | Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | ~3100 - 3300 | Medium, Broad |

| Aromatic C-H Stretch | ~3000 - 3100 | Medium to Weak |

| C=O Stretch (Amide) | ~1640 - 1680 | Strong |

| C=C Aromatic Stretch | ~1580 - 1620 | Medium |

| C-N Stretch | ~1300 - 1350 | Medium |

| C-S Stretch | ~680 - 720 | Weak |

The most prominent feature is the strong absorption band for the carbonyl (C=O) group of the cyclic amide (lactam). The broadness of the N-H stretching band is indicative of hydrogen bonding in the solid state.

Chapter 4: Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Electron Ionization (EI) is a hard ionization technique that often leads to significant fragmentation, providing a characteristic "fingerprint" for a compound.

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC).

-

Ionization: The sample molecules are bombarded with a high-energy electron beam, which ejects an electron to form a radical cation known as the molecular ion (M⁺•).

-

Mass Analysis: The ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.

The mass spectrum of 1,2-Benzisothiazol-3(2H)-one will show a molecular ion peak corresponding to its molecular weight.

| Ion | m/z (Nominal Mass) | Significance |

| [M]⁺• | 151 | Molecular Ion |

| [M-CO]⁺• | 123 | Loss of Carbon Monoxide |

| [C₆H₄S]⁺• | 108 | Thiophenol Radical Cation |

| [C₆H₅]⁺ | 77 | Phenyl Cation |

The molecular ion peak at m/z 151 is a key identifier. The fragmentation pattern, including the loss of CO and the formation of fragments corresponding to the benzothiophene core, provides further structural confirmation.

Conclusion

The spectroscopic characterization of 1,2-Benzisothiazol-3(2H)-one provides a unique and identifiable fingerprint that is essential for its use in research and industry. The combination of NMR, IR, and MS data allows for unambiguous confirmation of its structure and purity. This guide has outlined the fundamental principles, experimental protocols, and interpretation of the key spectroscopic features of this important benzisothiazole derivative. By understanding these spectroscopic signatures, researchers and drug development professionals can confidently utilize 1,2-Benzisothiazol-3(2H)-one as a building block for the creation of new and innovative molecules.

References

- Carrington, D. E. L., Clarke, K., Hughes, C. G., & Scrowston, R. M. (1972). 1,2-Benzisothiazoles. Part III. 3-Substituted derivatives. Journal of the Chemical Society, Perkin Transactions 1, 3006-3010.

-

PubChem. (n.d.). 1,2-Benzisothiazol-3(2H)-one. National Center for Biotechnology Information. Retrieved February 15, 2026, from [Link]

-

NIST. (n.d.). 1,2-Benzisothiazol-3(2H)-one, 2-methyl-, 1,1-dioxide. NIST Chemistry WebBook. Retrieved February 15, 2026, from [Link]

- Yevich, J. P., New, J. S., Smith, D. W., Lobeck, W. G., Catt, J. D., Minielli, J. L., Eison, M. S., Taylor, D. P., Riblet, L. A., & Temple, D. L. Jr. (1986). Synthesis and biological evaluation of 1-(1,2-benzisothiazol-3-yl)- and (1,2-benzisoxazol-3-yl)piperazine derivatives as potential antipsychotic agents. Journal of Medicinal Chemistry, 29(3), 359–369.

Sources

An In-Depth Technical Guide on the Thermal Stability and Degradation Profile of 1,2-Benzisothiazole-3-carboxaldehyde

Foreword: Navigating the Stability Landscape of a Novel Benzisothiazole Derivative

To our fellow researchers, scientists, and drug development professionals, this technical guide ventures into the critical domain of stability analysis for 1,2-Benzisothiazole-3-carboxaldehyde. It is a compound of emerging interest, yet one for which a comprehensive public-domain thermal and degradation profile is not yet established. This document, therefore, serves a dual purpose: to collate what can be inferred from the behavior of its close structural analogs and to provide a robust framework of methodologies for the definitive characterization of its stability.

Our approach is grounded in the principles of forced degradation and thermal analysis, providing you with the rationale and detailed protocols to uncover the intrinsic stability of 1,2-Benzisothiazole-3-carboxaldehyde. We will proceed with scientific integrity, making clear distinctions between established data for related compounds and the projected analytical pathways for our target molecule.

Introduction to 1,2-Benzisothiazole-3-carboxaldehyde and the Imperative of Stability Profiling

1,2-Benzisothiazole-3-carboxaldehyde is a heterocyclic compound featuring a benzisothiazole core functionalized with a carboxaldehyde group at the 3-position. The benzisothiazole moiety is a well-known scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of a reactive aldehyde group presents both opportunities for further chemical modification and challenges in terms of chemical stability.

A thorough understanding of a molecule's thermal stability and degradation profile is a cornerstone of drug development.[1][2] These studies are not merely a regulatory requirement but a fundamental necessity to:

-

Elucidate Degradation Pathways: Identify potential degradation products that could impact efficacy or safety.[1][2]

-

Develop Stable Formulations: Inform the selection of excipients and manufacturing processes that minimize degradation.

-

Establish Storage Conditions and Shelf-Life: Ensure the product maintains its quality and potency over time.[2]

-

Develop and Validate Stability-Indicating Analytical Methods: Create robust methods capable of separating and quantifying the active pharmaceutical ingredient (API) from its degradation products.[3]

Thermal Stability Analysis: A Predictive and Empirical Approach

Thermal analysis techniques, primarily Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are indispensable for probing the thermal stability of a compound.

Insights from a Structural Analog: 1,2-Benzisothiazol-3(2H)-one (BIT)

For 1,2-Benzisothiazole-3-carboxaldehyde, the presence of the aldehyde group may influence its thermal behavior. Aldehydes are susceptible to oxidation, which could potentially lower the onset of thermal decomposition compared to the -one analog.

Proposed Thermal Analysis Workflow

To definitively characterize the thermal profile of 1,2-Benzisothiazole-3-carboxaldehyde, the following experimental workflow is recommended.

Figure 1: Proposed workflow for the thermal analysis of 1,2-Benzisothiazole-3-carboxaldehyde.

Experimental Protocols

-

Objective: To determine the melting point and enthalpy of fusion, and to detect any other thermally induced phase transitions.

-

Methodology:

-

Accurately weigh 2-5 mg of finely powdered 1,2-Benzisothiazole-3-carboxaldehyde into an aluminum DSC pan.

-

Hermetically seal the pan. An empty, sealed pan is used as a reference.

-

Place both pans into the DSC cell.

-

Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere (flow rate of 50 mL/min).

-

Record the heat flow as a function of temperature, typically from ambient to a temperature above the expected melting point (e.g., 25°C to 250°C).

-

Analyze the resulting thermogram to determine the onset and peak of the melting endotherm.

-

-

Objective: To determine the onset of thermal decomposition and to characterize the mass loss profile.

-

Methodology:

-

Accurately weigh 5-10 mg of 1,2-Benzisothiazole-3-carboxaldehyde into a ceramic or platinum TGA pan.

-

Place the pan onto the TGA balance.

-

Heat the sample at a constant rate (e.g., 10°C/min) under a nitrogen or air atmosphere (flow rate of 50 mL/min).

-

Record the mass of the sample as a function of temperature, typically from ambient to a high temperature where complete decomposition is expected (e.g., 25°C to 600°C).

-

Analyze the resulting thermogram to identify the temperature at which mass loss begins (onset of decomposition) and the temperatures of maximum rates of mass loss from the derivative curve (DTG).

-

Anticipated Data Summary

The following table serves as a template for summarizing the key thermal analysis data for 1,2-Benzisothiazole-3-carboxaldehyde once obtained.

| Parameter | Expected Value/Observation |

| DSC Analysis | |

| Melting Point (°C) | A sharp endothermic peak is expected, likely in a range similar to or different from BIT (154-158°C). |

| Enthalpy of Fusion (J/g) | To be determined. |

| Other Thermal Events | Absence of other endo- or exothermic events before melting would suggest good crystalline purity. |

| TGA Analysis | |

| Onset of Decomposition (°C) | Expected to be a key stability indicator. Comparison with BIT will be informative. |

| Temperature of Max. Mass Loss (°C) | To be determined from the DTG curve. |

| Residual Mass (%) | The percentage of mass remaining at the end of the analysis. |

Degradation Profile: Unveiling Chemical Liabilities through Forced Degradation

Forced degradation studies, or stress testing, are essential for identifying the likely degradation products and pathways of a drug substance.[2] These studies involve subjecting the compound to conditions more severe than those it would experience during storage.[1][5]

Predicted Degradation Pathways

Based on the chemical structure of 1,2-Benzisothiazole-3-carboxaldehyde, several degradation pathways can be anticipated:

-

Hydrolysis: The isothiazole ring may be susceptible to hydrolytic cleavage under acidic or basic conditions. The aldehyde group itself is generally stable to hydrolysis but can participate in other reactions.

-

Oxidation: The aldehyde group is highly susceptible to oxidation, potentially forming the corresponding carboxylic acid (1,2-Benzisothiazole-3-carboxylic acid). The sulfur atom in the isothiazole ring could also be oxidized.

-

Photodegradation: Aromatic and heterocyclic systems are often photoreactive. Exposure to UV or visible light could lead to ring cleavage or other complex reactions.

-

Thermal Degradation: As discussed, high temperatures can induce decomposition, likely involving fragmentation of the molecule.

Figure 2: Hypothetical degradation pathways for 1,2-Benzisothiazole-3-carboxaldehyde.

Experimental Protocols for Forced Degradation

A systematic approach to forced degradation is crucial. A target degradation of 5-20% is generally considered optimal for the validation of stability-indicating methods.[1]

-

Prepare stock solutions of 1,2-Benzisothiazole-3-carboxaldehyde in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

For each stress condition, mix the stock solution with the stressor in a suitable container.

-

Expose the solutions to the specified conditions for a defined period.

-

At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis.

-

Analyze the stressed samples by a stability-indicating HPLC method against a non-stressed control.

-

Acid Hydrolysis: Reflux in 0.1 N HCl for a specified time. If no degradation occurs, increase the acid concentration and/or reflux time.

-

Base Hydrolysis: Reflux in 0.1 N NaOH for a specified time. Adjust conditions as necessary based on the observed degradation.

-

Oxidative Degradation: Treat with 3% hydrogen peroxide at room temperature. The reaction time can be varied to achieve the desired level of degradation.

-

Photolytic Degradation: Expose the solution (in a photostable container) and the solid API to a light source according to ICH Q1B guidelines.

-

Thermal Degradation: Heat the solid API in an oven at a high temperature (e.g., 70°C) for a defined period.

Development of a Stability-Indicating HPLC Method

A crucial outcome of forced degradation studies is the development of a stability-indicating analytical method, typically a High-Performance Liquid Chromatography (HPLC) method.

-

Column Selection: A C18 reversed-phase column is a common starting point.

-

Mobile Phase Selection: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is often required to separate the parent compound from its degradation products.

-

Detector Selection: A UV detector is typically used. The detection wavelength should be chosen to provide a good response for both the parent compound and the expected degradation products. A photodiode array (PDA) detector is highly recommended as it can provide spectral information to assess peak purity.

-

Method Optimization: Adjust the gradient profile, flow rate, and column temperature to achieve adequate resolution between all peaks.

-

Method Validation: Once developed, the method must be validated according to ICH guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Figure 3: Workflow for the development of a stability-indicating HPLC method.

Anticipated Degradation Data Summary

This table provides a template for summarizing the results from forced degradation studies.

| Stress Condition | Reagent/Condition | Observations | Major Degradation Products (Hypothetical) |

| Acid Hydrolysis | 0.1 N HCl, reflux | To be determined (e.g., % degradation, number of degradation peaks). | Ring-opened products. |

| Base Hydrolysis | 0.1 N NaOH, reflux | To be determined. | Ring-opened products. |

| Oxidation | 3% H₂O₂, room temp. | To be determined. | 1,2-Benzisothiazole-3-carboxylic acid. |

| Photodegradation | ICH Q1B light exposure | To be determined (e.g., color change, % degradation). | Photoreaction products. |

| Thermal Degradation | 70°C, solid state | To be determined (e.g., physical appearance change, % degradation). | Thermal decomposition fragments. |

Conclusion and Future Directions

This technical guide has outlined a comprehensive strategy for characterizing the thermal stability and degradation profile of 1,2-Benzisothiazole-3-carboxaldehyde. While direct experimental data for this specific molecule is currently limited, the provided methodologies and insights from its structural analog, 1,2-Benzisothiazol-3(2H)-one, offer a solid foundation for initiating these critical studies.

The execution of the detailed protocols for DSC, TGA, and forced degradation coupled with the development of a validated stability-indicating HPLC method will be paramount in building a complete stability profile. This will not only satisfy regulatory expectations but also provide invaluable knowledge for the successful development of drug products containing 1,2-Benzisothiazole-3-carboxaldehyde. As research on this promising molecule continues, the scientific community is encouraged to contribute to the public domain of knowledge by publishing such fundamental characterization data.

References

-

Henkel Limited. (2024). Safety Data Sheet: Ponal Express. Retrieved from [Link]

-

Saarpor Klaus Eckardt GmbH. (2018). Safety Data Sheet: Decosa Styroporkleber. Retrieved from [Link]

-

Saint-Gobain Construction Products (Ireland) Limited. (2024). Safety Data Sheet: Gyproc GypPrime. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (2023). Safety Data Sheet: 1,2-Benzisothiazol-3(2H)-one. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (n.d.). Safety Data Sheet: 1,2-Benzisothiazol-3(2H)-one, sodium salt. Retrieved from [Link]

-

Bostik SA. (n.d.). Safety Data Sheet: A980 INSTANTLY PAINTABLE. Retrieved from [Link]

-

Chem-Supply Pty Ltd. (2021). MSDS of 1,2-Benzisothiazol-3(2H)-one. Retrieved from [Link]

- Shendarkar, S. M., & Vadvalkar, S. M. (2013). Forced Degradation Study: An Important Tool in Drug Development. Asian Journal of Pharmaceutical Research, 3(4), 198-201.

- Bajaj, S., Singla, D., & Sakhuja, N. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science, 2(3), 129-138.

- Deokate, U. A., & Gorde, A. M. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives.

- Venkatesh, D. N. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research, 47(3), 38388-38394.

- Singh, R., & Rehman, Z. U. (2016). Forced degradation studies: A prominent way to develop degradation pathways and to identify the degradation products of the active ingredients. MOJ Bioequivalence & Bioavailability, 2(5), 00030.

Sources

An In-depth Technical Guide to the Solubility of 1,2-Benzisothiazole-3-carboxaldehyde in Organic Solvents

Abstract

Understanding the solubility of active pharmaceutical ingredients (APIs) and key intermediates is a cornerstone of efficient drug development and chemical research. This technical guide provides a comprehensive overview of the solubility characteristics of 1,2-Benzisothiazole-3-carboxaldehyde, a vital heterocyclic compound. While specific quantitative solubility data for this molecule is not widely published, this document consolidates the foundational principles of solubility, outlines authoritative experimental protocols for its determination, and presents anticipated solubility trends based on physicochemical theory. This guide is designed to empower researchers, scientists, and drug development professionals to accurately assess and predict the solubility of 1,2-Benzisothiazole-3-carboxaldehyde in various organic solvents, ensuring procedural success in synthesis, formulation, and analytical applications.

Introduction: The Significance of 1,2-Benzisothiazole-3-carboxaldehyde

1,2-Benzisothiazole-3-carboxaldehyde is a heterocyclic aldehyde of significant interest in medicinal chemistry and materials science. Its fused ring structure, incorporating benzene and a thiazole ring, makes it a versatile scaffold for the synthesis of novel compounds with diverse biological activities. Derivatives of the 1,2-benzisothiazole core have demonstrated potential as antifungal agents, enzyme inhibitors, and more.

The solubility of this compound is a critical physical property that dictates its behavior in various applications:

-

Reaction Chemistry: The choice of solvent is paramount for achieving optimal reaction kinetics, yield, and purity. The reactants must remain in the solution phase for the reaction to proceed efficiently.

-

Purification: Techniques like crystallization and chromatography are fundamentally dependent on solubility differences. A deep understanding of solubility in various solvents allows for the development of effective purification strategies.

-

Formulation: For drug development professionals, formulating 1,2-Benzisothiazole-3-carboxaldehyde or its derivatives into a stable, bioavailable dosage form requires precise knowledge of its solubility in pharmaceutically acceptable excipients and solvent systems.

-

Analytical Chemistry: Preparing solutions for analysis by techniques such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectroscopy requires solvents that can dissolve the analyte to a suitable concentration without interfering with the measurement.

This guide provides the theoretical framework and practical methodology to approach the solubility of this specific molecule with scientific rigor.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the most crucial guideline for predicting solubility.[1] This means that solutes tend to dissolve best in solvents with similar molecular properties. For 1,2-Benzisothiazole-3-carboxaldehyde, the key structural features influencing its solubility are:

-

Aromatic System: The benzene ring is largely nonpolar and hydrophobic, favoring interactions with nonpolar solvents through London dispersion forces.

-

Heterocyclic Moiety: The isothiazole ring, containing nitrogen and sulfur atoms, along with the carboxaldehyde group (-CHO), introduces significant polarity and the potential for specific solute-solvent interactions.

-

Dipole Moment: The electronegative oxygen, nitrogen, and sulfur atoms create a significant molecular dipole, suggesting favorable interactions with polar solvents.

Organic solvents are typically categorized based on their polarity:

-

Polar Protic Solvents: (e.g., Methanol, Ethanol) These solvents contain O-H or N-H bonds and can act as both hydrogen bond donors and acceptors.[2] They are effective at solvating ions and polar molecules.

-

Polar Aprotic Solvents: (e.g., Dimethyl Sulfoxide (DMSO), Acetone, Acetonitrile) These solvents have large dipole moments but lack O-H or N-H bonds, so they cannot donate hydrogen bonds.[2] They are excellent for dissolving polar solutes.

-

Nonpolar Solvents: (e.g., Hexane, Toluene) These solvents have low dielectric constants and primarily interact through weak van der Waals forces.[1] They are best for dissolving nonpolar, hydrocarbon-like solutes.

Based on its hybrid structure, 1,2-Benzisothiazole-3-carboxaldehyde is expected to exhibit moderate to high solubility in polar aprotic and polar protic solvents, and lower solubility in strictly nonpolar solvents.

Anticipated Solubility Trends for 1,2-Benzisothiazole-3-carboxaldehyde

While experimentally determined values are the gold standard, a qualitative prediction provides a strong starting point for solvent selection. The following table synthesizes theoretical principles to forecast the solubility behavior of 1,2-Benzisothiazole-3-carboxaldehyde.

| Solvent Class | Representative Solvent | Key Interaction Mechanism | Anticipated Solubility |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Strong dipole-dipole interactions | High |

| Acetone | Dipole-dipole interactions | High to Medium | |

| Dichloromethane (DCM) | Dipole-dipole interactions | Medium | |

| Polar Protic | Methanol / Ethanol | Hydrogen bonding (with N, O atoms), dipole-dipole | High to Medium |

| Nonpolar | Toluene | London dispersion forces (favored by benzene ring) | Low to Medium |

| Hexane | London dispersion forces | Low | |

| Aqueous | Water | Hydrogen bonding, dipole-dipole | Low (hydrophobic benzene ring limits solubility) |

Note: These are predictions. Experimental verification is essential and can be achieved using the protocol outlined in the following section.

Experimental Protocol for Quantitative Solubility Determination

To ensure scientific integrity and generate trustworthy data, a standardized method for determining solubility is required. The OECD Guideline 105 (Shake-Flask Method) provides a robust framework suitable for this purpose.[3][4] This protocol has been adapted for use with organic solvents.

Principle

An excess amount of the solid 1,2-Benzisothiazole-3-carboxaldehyde is agitated in a chosen organic solvent at a constant temperature until equilibrium is achieved.[5] The resulting saturated solution is then carefully separated from the undissolved solid, and the concentration of the dissolved solute is measured using a suitable analytical technique, such as HPLC.[6][7]

Materials and Equipment

-

1,2-Benzisothiazole-3-carboxaldehyde (high purity)

-

Selected organic solvents (HPLC grade or equivalent)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature orbital shaker or water bath

-

Syringes and syringe filters (e.g., 0.22 µm PTFE for organic solvents)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector[8]

Step-by-Step Methodology

-

Preliminary Test: To estimate the approximate solubility, add a small, known amount of the compound (e.g., 1-5 mg) to a vial containing 1 mL of the solvent.[9] Observe if it dissolves completely. This helps in determining the appropriate amount to use for the definitive test to ensure an excess of solid remains.

-

Equilibration (Shake-Flask Method):

-

Add an excess amount of 1,2-Benzisothiazole-3-carboxaldehyde to a vial. The excess should be clearly visible.

-

Add a precise volume of the chosen organic solvent (e.g., 5 or 10 mL).

-

Seal the vial tightly and place it in a constant temperature shaker set to a standard temperature, typically 25°C.

-

Agitate the mixture for a sufficient time to reach equilibrium. A 24-hour period is standard, but preliminary kinetic tests can confirm the minimum time required.

-

-

Sample Preparation:

-

After equilibration, allow the vials to stand undisturbed at the test temperature for at least 24 hours to let the excess solid settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove all undissolved particles. This step is critical to prevent artificially high results.[10]

-

-

Analysis and Quantification:

-

Prepare a series of calibration standards of 1,2-Benzisothiazole-3-carboxaldehyde in the same solvent.

-

Dilute the filtered, saturated solution with a known factor to bring its concentration within the range of the calibration curve.

-

Analyze the standards and the diluted sample by HPLC-UV.[11][12] A reverse-phase C18 column is often a good starting point for small aromatic molecules.[8]

-

Construct a calibration curve by plotting absorbance versus concentration.

-

Use the equation from the calibration curve to determine the concentration of the diluted sample, and then multiply by the dilution factor to find the concentration of the saturated solution.

-

Diagram of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for solubility determination via the shake-flask method.

Factors Influencing Solubility

-

Temperature: For most solids dissolving in liquid solvents, solubility increases with temperature. This relationship should be determined experimentally if the process is expected to occur at temperatures other than ambient.

-

Solvent Purity: The presence of impurities, including water, in organic solvents can significantly alter the solubility of a compound. Using high-purity, anhydrous solvents is recommended for accurate and reproducible results.

-

Compound Polymorphism: Different crystalline forms (polymorphs) of the same compound can exhibit different solubilities. It is important to characterize the solid form being tested.

Safety and Handling

Researchers must consult the Safety Data Sheet (SDS) for 1,2-Benzisothiazole-3-carboxaldehyde and for each organic solvent used. Standard laboratory safety practices, including the use of personal protective equipment (gloves, safety glasses) and working within a fume hood, are mandatory.

Conclusion

While a definitive, publicly available database of solubility values for 1,2-Benzisothiazole-3-carboxaldehyde is limited, a robust understanding of its physicochemical properties allows for strong qualitative predictions. The molecule's hybrid polar and nonpolar characteristics suggest the highest solubility will be found in polar aprotic solvents like DMSO and polar protic solvents like methanol. For quantitative, reliable, and publication-quality data, adherence to a standardized experimental protocol, such as the shake-flask method coupled with HPLC analysis, is essential. This guide provides both the theoretical foundation and the practical framework for scientists to confidently and accurately determine the solubility of 1,2-Benzisothiazole-3-carboxaldehyde, facilitating its effective use in research and development.

References

-

ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent?[Link]

-

PubMed. (n.d.). Reverse-phase HPLC analysis and purification of small molecules.[Link]

-

University of California, Davis. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.[Link]

-

Phytosafe. (n.d.). OECD 105.[Link]

-

Environmental Science and Pollution Research. (2021). Determining the water solubility of difficult-to-test substances: A tutorial review.[Link]

-

Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.[Link]

-

OECD. (1995). Test No. 105: Water Solubility.[Link]

-

OECD iLibrary. (n.d.). Test No. 105: Water Solubility.[Link]

-

FILAB. (n.d.). Solubility testing in accordance with the OECD 105.[Link]

-

Wikipedia. (n.d.). High-performance liquid chromatography.[Link]

-

Reddit. (2022). Determination of maximum solubility?[Link]

-

Course Hero. (n.d.). Solubility test for Organic Compounds.[Link]

-

PubChem. (n.d.). 1,2-Benzisothiazol-3(2H)-one.[Link]

-

ResearchGate. (2014). Reverse-phase HPLC Analysis and Purification of Small Molecules.[Link]

-

Journal of the Korean Physical Society. (2013). The effect of solvent on molar refraction and polarizability constant of heterocyclic drugs.[Link]

-

Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.[Link]

-

Bioanalysis Zone. (2025). Small molecule method development strategies with Chad Christianson.[Link]

-

Cheméo. (n.d.). Chemical Properties of 1,2-benzisothiazol-3(2H)-one.[Link]

-

CompTox Chemicals Dashboard. (n.d.). 1,2-Benzisothiazol-3(2H)-one, 2-(phenylmethyl)-, 1,1-dioxide Properties.[Link]

-

Open Oregon Educational Resources. (n.d.). 3.2 Solubility – Introductory Organic Chemistry.[Link]

-

PubMed. (1989). Dependence of solute solubility parameters on solvent polarity.[Link]

-

CompTox Chemicals Dashboard. (n.d.). 2,1-Benzisothiazole-3-carboxylic acid Properties.[Link]

-

MDPI. (2023). How the Concept of Solvent Polarity Investigated with Solvatochromic Probes Helps Studying Intermolecular Interactions.[Link]

Sources

- 1. 3.2 Solubility – Introductory Organic Chemistry [openoregon.pressbooks.pub]

- 2. caymanchem.com [caymanchem.com]

- 3. OECD 105 - Phytosafe [phytosafe.com]

- 4. oecd.org [oecd.org]

- 5. backend.orbit.dtu.dk [backend.orbit.dtu.dk]

- 6. Reverse-phase HPLC analysis and purification of small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. High-performance liquid chromatography - Wikipedia [en.wikipedia.org]

- 8. hovione.com [hovione.com]

- 9. researchgate.net [researchgate.net]

- 10. reddit.com [reddit.com]

- 11. researchgate.net [researchgate.net]

- 12. bioanalysis-zone.com [bioanalysis-zone.com]

Technical Guide: Tautomerism in 3-Substituted 1,2-Benzisothiazoles

Structural Dynamics, Synthetic Control, and Pharmacological Implications

Executive Summary

For researchers in medicinal chemistry, the 1,2-benzisothiazole scaffold represents a critical pharmacophore, ubiquitous in antipsychotics (e.g., Lurasidone, Ziprasidone) and antimicrobial agents. However, the utility of this scaffold is frequently complicated by annular tautomerism —specifically the equilibrium between the 3-oxo/3-hydroxy (lactam/lactim) and 3-amino/3-imino forms.

This guide provides a definitive technical analysis of these equilibria. It moves beyond basic definitions to explore the thermodynamic drivers, synthetic masking strategies, and analytical discrimination protocols required to control this variable during drug development.

Structural Fundamentals of Tautomerism

The 1,2-benzisothiazole system is a bicyclic heterocycle where a benzene ring is fused to an isothiazole ring. The heteroatoms (S and N) introduce significant polarization. When substituted at the C3 position with a heteroatom donor (-OH, -NH

The Lactam-Lactim Equilibrium (3-Hydroxy/Oxo Series)

The most commercially relevant derivative, 1,2-benzisothiazol-3(2H)-one (BIT), exists in an equilibrium between the lactam (NH-form) and lactim (OH-form).

-

Lactam (A): The carbonyl form. Generally thermodynamically preferred in the solid state and polar solvents due to strong intermolecular hydrogen bonding (dimerization similar to 2-pyridone).

-

Lactim (B): The enol form.[1] Aromatizes the heterocyclic ring but sacrifices the strong C=O bond.

The Amine-Imine Equilibrium (3-Amino Series)

For 3-amino-1,2-benzisothiazole, the equilibrium lies between the exo-amine and the endo-imine .

-

Amine (C): The exocyclic amino group (–NH

). Typically the dominant tautomer in solution. -

Imine (D): The endocyclic imine (=NH). Less common but can be trapped by specific solvent interactions or N-alkylation.

Visualization: Tautomeric Pathways

The following diagram illustrates the proton transfer mechanisms and the resonance stabilization that dictates the major species.

Figure 1: Mechanistic flow of proton migration in 3-substituted 1,2-benzisothiazoles.

Thermodynamics and Solvent Effects[2]

The position of the equilibrium (

Solvent Polarity Rules

-

Polar Protic Solvents (Water, MeOH): Stabilize the Lactam and Amine forms. The highly polarized C=O and N-H bonds act as excellent hydrogen bond donors/acceptors with the solvent.

-

Non-Polar Aprotic Solvents (Hexane, CCl

): Shift the equilibrium slightly toward the Lactim or Imine forms, although the lactam often remains dominant due to dimerization (forming an 8-membered H-bonded ring).

Quantitative Data Summary

Table 1 summarizes the energetic preferences based on Density Functional Theory (DFT) and experimental observations.

| Substituent (C3) | Dominant Form (Solution) | Dominant Form (Solid) | Key Driver | |

| -OH | Lactam (Oxo) | Lactam | ~3-5 (favors Lactam) | C=O bond strength > Aromaticity |

| -NH | Amine | Amine | ~1-3 (favors Amine) | Lone pair delocalization |

| -SH | Thione (C=S) | Thione | ~8-10 (favors Thione) | Weak S-H bond vs C=S |

Synthetic Control: Regioselectivity in Alkylation

Controlling tautomerism is essential during synthesis, particularly alkylation. The 1,2-benzisothiazole anion is an ambident nucleophile , capable of reacting at the Nitrogen (N-alkylation) or the Oxygen/Exocyclic Nitrogen (O/N'-alkylation).

Hard-Soft Acid-Base (HSAB) Theory Application

-

N-Alkylation (Soft-Soft): Favored by "soft" electrophiles (e.g., alkyl iodides) and non-polar solvents. This retains the lactam/thio-lactam core.

-

O-Alkylation (Hard-Hard): Favored by "hard" electrophiles (e.g., alkyl sulfates, sulfonates) and oxygen-philic conditions (e.g., Silver salts like Ag

CO

Protocol: Selective N-Alkylation of 1,2-Benzisothiazol-3(2H)-one

Objective: Synthesize N-alkylated derivatives (e.g., for antimicrobial screening) while minimizing O-alkylated byproducts.

-

Reagents: 1,2-Benzisothiazol-3(2H)-one (1.0 eq), Alkyl Iodide (1.2 eq), K

CO -

Solvent: DMF or Acetone (Polar Aprotic favors N-alkylation via S

2). -

Procedure:

-

Dissolve substrate in DMF under N

atmosphere. -

Add K

CO -

Add Alkyl Iodide dropwise at 0°C.

-

Warm to RT and stir for 4-12 hours.

-

-

Purification: Quench with water. The N-alkyl product is typically less soluble and may precipitate. Recrystallize from EtOH.

-

Validation: Check IR. N-alkyl product shows strong C=O stretch (~1650 cm

). O-alkyl product shows C=N stretch (~1550 cm

Analytical Discrimination Protocols

Distinguishing between tautomers (or regioisomers after alkylation) requires a multi-modal approach. Relying on a single method often leads to misassignment.

NMR Spectroscopy

-

H NMR:

-

NH Form: Broad singlet, typically

10-13 ppm (exchangeable with D -

OH Form: Rarely seen distinct from NH in fast exchange, but O-alkylated derivatives show distinct alkoxy shifts (

4.0-4.5 ppm).

-

-

C NMR:

-

C=O (Lactam):

160-170 ppm. -

C-O (Lactim ether): Shift moves upfield relative to carbonyl.

-

- N NMR (HMBC): The definitive tool. The chemical shift of a pyridine-like nitrogen (=N-) differs significantly (~100 ppm shift) from a pyrrole-like nitrogen (-NH-).

Analytical Workflow Diagram

Use this decision tree to determine the dominant tautomer or regioisomer in your sample.

Figure 2: Analytical decision tree for tautomer assignment.

Pharmacological Implications[4][5][6]

The tautomeric state directly influences ligand-target binding.

-

Hydrogen Bonding Profiles: The Lactam form acts as a Hydrogen Bond Donor (NH) and Acceptor (C=O). The Lactim form acts primarily as a Donor (OH) or Acceptor (N). A mismatch between the modeled tautomer and the bioactive conformation can lead to false negatives in docking studies.

-

Permeability: The Lactim form is generally more lipophilic (higher logP) due to the aromatic character, potentially aiding passive transport across the blood-brain barrier (BBB) before re-equilibrating to the Lactam form in the aqueous cytosol.

-

Bioisosterism: The 1,2-benzisothiazole ring is often used as a bioisostere for indole or benzothiophene. Understanding the electrostatic potential surface (ESP) of the dominant tautomer is crucial for maintaining bioactivity.

References

-

Wright, J. B. (1951). "The Chemistry of the Benzisothiazoles." Chemical Reviews, 48(3), 397–541. Link

- Elguero, J., et al. (1976). The Tautomerism of Heterocycles. Advances in Heterocyclic Chemistry, Supplement 1. Academic Press. (Foundational text on heterocyclic tautomerism).

-

Vicini, P., et al. (2000). "Biological studies on 1,2-benzisothiazole derivatives. VI. Antimicrobial activity of 1,2-benzisothiazole and 1,2-benzisothiazolin-3-one derivatives."[2][3] Farmaco, 55(8), 579-584. Link

-

Raos, G., et al. (2019). "N-Alkylation vs. O-alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor." Journal of Materials Chemistry C. Link

- Siddiqui, N., et al. (2007). "Benzisothiazole: A Privileged Scaffold for Diverse Biological Activities." Mini-Reviews in Medicinal Chemistry.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Biological studies on 1,2-benzisothiazole derivatives VI Antimicrobial activity of 1,2-benzisothiazole and 1,2-benzisothiazolin-3-one derivatives and of some corresponding 1,2-benzisoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Biological studies on 1,2-benzisothiazole derivatives. III. Evaluation of antibacterial, antifungal and DNA-damaging activities of 1,2-benzisothiazolin-3-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Knoevenagel Condensation with 1,2-Benzisothiazole-3-carboxaldehyde

Part 1: Strategic Overview & Chemical Significance

The Scaffold

The 1,2-benzisothiazole nucleus is a privileged pharmacophore in medicinal chemistry, forming the core of blockbuster antipsychotics (e.g., Ziprasidone, Lurasidone) and emerging antimicrobial agents. The 3-carboxaldehyde derivative (1,2-benzisothiazole-3-carbaldehyde) serves as a critical "linchpin" intermediate. By exploiting the reactivity of the exocyclic aldehyde, researchers can append diverse lipophilic or polar tails via Knoevenagel condensation , generating

The Synthetic Challenge: The "S-N" Vulnerability

While the aldehyde at position C-3 is highly reactive, the 1,2-benzisothiazole ring possesses a distinct vulnerability: the Sulfur-Nitrogen (S-N) bond .[1]

-

Risk: Under harsh basic conditions or in the presence of strong nucleophiles (e.g., thiols, hydroxide at high temp), the isothiazole ring can undergo nucleophilic attack at the sulfur atom, leading to ring opening and the formation of 2-mercaptobenzonitrile derivatives.

-

Solution: This protocol prioritizes mild, buffered catalytic systems to drive the condensation while preserving ring integrity.

Part 2: Mechanistic Insights & Reaction Design

The Knoevenagel condensation involves the nucleophilic addition of an active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to the aldehyde.

Reaction Pathway[1][2][3]

-

Deprotonation: The base deprotonates the active methylene to form a carbanion.

-

Attack: The carbanion attacks the carbonyl carbon of 1,2-benzisothiazole-3-carboxaldehyde.

-

Elimination: The resulting aldol intermediate undergoes dehydration (often E1cB mechanism) to yield the conjugated alkene.

Critical Control Points

-

Catalyst Selection: Secondary amines (Piperidine) are standard but must be used in catalytic amounts. Ammonium acetate (

) is a milder alternative that buffers the pH, reducing the risk of ring cleavage. -

Solvent Effects: Ethanol is preferred for its ability to solvate the aldehyde while precipitating the non-polar product, driving the equilibrium forward (Le Chatelier’s principle).

Figure 1: Reaction pathway highlighting the desired condensation versus the ring-opening risk.[2]

Part 3: Optimized Experimental Protocols

Method A: Classical High-Yield Protocol (Piperidine/Ethanol)

Best for: Stable active methylenes (Malononitrile, Ethyl Cyanoacetate) and initial screening.

Reagents:

-

1,2-Benzisothiazole-3-carboxaldehyde (1.0 equiv)

-

Active Methylene Compound (1.1 equiv)

-

Piperidine (0.1 equiv)

-

Ethanol (Absolute, 10-15 volumes)

Procedure:

-

Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of 1,2-benzisothiazole-3-carboxaldehyde in 5 mL of absolute ethanol. Slight warming (40°C) may be required.

-

Addition: Add 1.1 mmol of the active methylene compound (e.g., malononitrile).

-

Catalysis: Add 1-2 drops of piperidine (approx. 0.1 mmol).[3][4]

-

Reaction: Stir at room temperature for 1–3 hours.

-

Note: If precipitation does not occur within 1 hour, heat gently to reflux for 30 minutes, then cool. Do not reflux for prolonged periods (>2h) to avoid ring degradation.

-

-

Workup: Cool the mixture in an ice bath for 30 minutes. Filter the precipitate under vacuum.

-

Purification: Wash the cake with cold ethanol (2 x 2 mL). Recrystallize from Ethanol/DMF if necessary.

Method B: "Green" Buffered Protocol (Ammonium Acetate)

Best for: Scale-up and acid-sensitive substrates. Minimizes ring-opening side reactions.

Reagents:

-

1,2-Benzisothiazole-3-carboxaldehyde (1.0 equiv)

-

Active Methylene Compound (1.0 equiv)[3]

-

Ammonium Acetate (

) (0.2 equiv) -

Ethanol (95%)

Procedure:

-

Combine the aldehyde and active methylene in ethanol (10 volumes).

-

Add solid Ammonium Acetate.

-

Stir at room temperature. If reaction is sluggish, warm to 50°C.

-

Monitor by TLC.[4] The buffered nature of

allows for longer reaction times without degrading the benzisothiazole ring. -

Isolate via filtration as in Method A.

Part 4: Data Summary & Validation

Table 1: Representative Reaction Data

| Active Methylene ( | Product Structure | Typical Yield | Appearance | Melting Point (Approx) |

| Malononitrile ( | 3-(2,2-Dicyanovinyl)-1,2-benzisothiazole | 85-92% | Yellow Needles | 158-160°C |

| Ethyl Cyanoacetate ( | Ethyl 2-cyano-3-(1,2-benzisothiazol-3-yl)acrylate | 78-85% | Pale Yellow Solid | 142-145°C |

| Acetylacetone ( | 3-(2,2-Diacetylvinyl)-1,2-benzisothiazole | 65-75% | Yellow Powder | 130-133°C |

QC & Validation Criteria

-

¹H NMR (DMSO-d6): Look for the disappearance of the aldehyde singlet (

ppm) and the appearance of the vinylic proton singlet. For malononitrile derivatives, this typically appears downfield ( -

IR Spectroscopy:

-

Nitrile (CN): Sharp peak at

. -

Carbonyl (C=O): If using esters/ketones, strong band at

.

-

-

Mass Spectrometry: Confirm

peak. Check for

Part 5: Troubleshooting Guide

Problem: Low Yield / Oiling Out

-

Cause: Product is too soluble in ethanol or incomplete dehydration.

-

Fix: Switch solvent to Methanol (less soluble) or add water dropwise to the reaction mixture after completion to force precipitation.

Problem: Red/Brown Discoloration (Ring Destruction)

-

Cause: Base concentration too high or temperature too high, causing S-N bond cleavage.

-

Fix:

-

Switch from Piperidine to Ammonium Acetate (Method B).

-

Lower reaction temperature to

. -

Ensure the reaction is anhydrous if using strong bases.

-

Problem: Starting Material Persists

-

Cause: Reversibility of the aldol step.

-

Fix: Use Dean-Stark conditions (Toluene reflux) to physically remove water, driving the equilibrium to the right. Caution: Monitor strictly to prevent thermal degradation.

Figure 2: Troubleshooting decision tree for Knoevenagel condensation.

References

-

Vicini, P., et al. (1989). Biological studies on 1,2-benzisothiazole derivatives. II. Evaluation of antibacterial, antifungal and DNA-damaging activities. Il Farmaco. Link

-

Knoevenagel, E. (1898). Condensation von Malonsäure mit aromatischen Aldehyden durch Ammoniak und Amine. Berichte der deutschen chemischen Gesellschaft. Link

-

Freeman, F. (1980). Properties and reactions of ylidenemalononitriles. Chemical Reviews. Link

-

Organic Chemistry Portal. Knoevenagel Condensation: Mechanism and Modifications.Link

-

Master Organic Chemistry. The Knoevenagel Condensation.Link

Sources

Application Notes and Protocols for the Derivatization of 1,2-Benzisothiazole-3-carboxaldehyde in the Development of Novel Antimicrobial Agents

Introduction: The Therapeutic Potential of the 1,2-Benzisothiazole Scaffold

The relentless emergence of multidrug-resistant microbial pathogens presents a formidable challenge to global health. This escalating crisis necessitates the urgent discovery and development of novel antimicrobial agents with unique mechanisms of action. The 1,2-benzisothiazole core is a "privileged scaffold" in medicinal chemistry, forming the foundation of a diverse range of biologically active compounds. Derivatives of this heterocyclic system have demonstrated a broad spectrum of pharmacological activities, including potent antimicrobial effects against various bacterial and fungal strains.[1]

This application guide focuses on the strategic derivatization of a key building block, 1,2-benzisothiazole-3-carboxaldehyde . The aldehyde functionality at the 3-position serves as a versatile chemical handle for a multitude of synthetic transformations, allowing for the systematic exploration of the chemical space around the benzisothiazole nucleus. By introducing diverse structural motifs through reactions such as Schiff base formation, hydrazone synthesis, and Claisen-Schmidt condensation, researchers can generate extensive libraries of novel compounds for antimicrobial screening. This guide provides detailed protocols and the underlying scientific rationale for these synthetic modifications, as well as standardized methods for evaluating the antimicrobial efficacy of the resulting derivatives.

Synthetic Strategies for Derivatization

The aldehyde group of 1,2-benzisothiazole-3-carboxaldehyde is a reactive electrophile, making it an ideal substrate for a variety of condensation reactions. The following sections detail the synthesis of key derivatives with demonstrated or potential antimicrobial activity.

Synthesis of Schiff Bases: Versatile Imines with Antimicrobial Potential

Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde. This reaction is a cornerstone of medicinal chemistry for introducing a wide array of functionalities. The resulting C=N double bond is crucial for the biological activity of many compounds.[2][3][4]

Causality Behind Experimental Choices: The formation of Schiff bases is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine. The reaction is reversible, and the removal of water drives the equilibrium towards the formation of the imine product. Ethanol is a commonly used solvent as it effectively dissolves the reactants and allows for the azeotropic removal of water upon heating.

Experimental Protocol: General Procedure for the Synthesis of 1,2-Benzisothiazole-3-carboxaldehyde Schiff Bases

-

Reactant Preparation: In a round-bottom flask, dissolve 1,2-benzisothiazole-3-carboxaldehyde (1 equivalent) in absolute ethanol.

-

Addition of Amine: To this solution, add the desired primary amine (1 equivalent).

-

Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops).

-

Reaction: Reflux the reaction mixture for 4-6 hours.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Isolation: Upon completion, cool the reaction mixture to room temperature. The solid product that precipitates is collected by vacuum filtration.

-

Purification: Wash the crude product with cold ethanol to remove unreacted starting materials and recrystallize from a suitable solvent (e.g., ethanol, methanol) to obtain the pure Schiff base.

dot graph "Schiff_Base_Formation" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption { label="Workflow for Schiff Base Synthesis"; fontsize=10; }

Synthesis of Hydrazones: Exploring the Pharmacological Impact of the Azometine Linkage

Hydrazones, characterized by the -NHN=CH- azometine group, are another important class of compounds with a wide spectrum of biological activities, including antimicrobial properties.[5][6] The synthesis involves the condensation of a hydrazine derivative with an aldehyde.

Causality Behind Experimental Choices: Similar to Schiff base formation, the reaction is facilitated by an acidic catalyst and the removal of water. The choice of the hydrazine derivative allows for the introduction of various substituents, which can significantly influence the lipophilicity, electronic properties, and ultimately, the antimicrobial potency of the final compound.

Experimental Protocol: General Procedure for the Synthesis of 1,2-Benzisothiazole-3-carboxaldehyde Hydrazones

-

Reactant Preparation: Dissolve 1,2-benzisothiazole-3-carboxaldehyde (1 equivalent) in a suitable solvent such as ethanol or methanol in a round-bottom flask.

-

Addition of Hydrazine: Add the selected hydrazine derivative (e.g., hydrazine hydrate, phenylhydrazine, or a substituted hydrazide) (1 equivalent) to the solution.

-

Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

-

Reaction: Stir the mixture at room temperature or gently reflux for 2-4 hours.

-

Monitoring: Monitor the reaction progress using TLC.

-

Isolation and Purification: After completion, cool the reaction mixture. The resulting precipitate is collected by filtration, washed with a small amount of cold solvent, and recrystallized to yield the pure hydrazone.

dot graph "Hydrazone_Formation" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

} caption { label="Workflow for Hydrazone Synthesis"; fontsize=10; }

Synthesis of Chalcones via Claisen-Schmidt Condensation: Building Blocks for Diverse Heterocycles

Chalcones, or 1,3-diaryl-2-propen-1-ones, are α,β-unsaturated ketones that serve as key precursors for the synthesis of various flavonoids and other heterocyclic compounds with significant biological activities.[7] They are typically synthesized through a base-catalyzed Claisen-Schmidt condensation between an aldehyde and an acetophenone derivative.

Causality Behind Experimental Choices: The Claisen-Schmidt condensation involves the formation of an enolate from the acetophenone in the presence of a base (e.g., NaOH or KOH). This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol adduct yields the chalcone. The choice of the acetophenone derivative allows for the introduction of a second aromatic ring with various substituents, providing a rich platform for structure-activity relationship studies.

Experimental Protocol: General Procedure for the Synthesis of 1,2-Benzisothiazole-3-yl Chalcones

-

Reactant Preparation: In a flask, dissolve the desired acetophenone derivative (1 equivalent) and 1,2-benzisothiazole-3-carboxaldehyde (1 equivalent) in ethanol.

-

Base Addition: Slowly add an aqueous solution of a strong base, such as sodium hydroxide or potassium hydroxide, to the stirred mixture.

-

Reaction: Continue stirring the reaction mixture at room temperature for several hours until the reaction is complete (monitored by TLC).

-

Isolation: Pour the reaction mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the chalcone.

-

Purification: Collect the solid product by filtration, wash with water until the filtrate is neutral, and then recrystallize from a suitable solvent like ethanol.

dot graph "Chalcone_Synthesis" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

} caption { label="Workflow for Chalcone Synthesis"; fontsize=10; }

Synthesis of Pyrimidine Derivatives from Chalcones

The α,β-unsaturated ketone moiety in chalcones makes them excellent Michael acceptors, enabling their use as precursors for the synthesis of various heterocyclic systems, including pyrimidines. Pyrimidine derivatives are known to possess a wide range of pharmacological activities, including antimicrobial effects.[8][9][10][11]

Causality Behind Experimental Choices: The reaction of a chalcone with a reagent like urea, thiourea, or guanidine in the presence of a base leads to the formation of a pyrimidine ring through a cyclocondensation reaction. The choice of the condensing agent (urea, thiourea, or guanidine) determines the substituent at the 2-position of the pyrimidine ring (oxo, thioxo, or amino, respectively), which can significantly impact the biological activity.

Experimental Protocol: General Procedure for the Synthesis of Pyrimidine Derivatives from 1,2-Benzisothiazole-3-yl Chalcones

-

Reactant Preparation: In a round-bottom flask, dissolve the synthesized 1,2-benzisothiazole-3-yl chalcone (1 equivalent) in ethanol.

-

Addition of Reagents: Add urea, thiourea, or guanidine hydrochloride (1 equivalent) and a base such as potassium hydroxide.

-

Reaction: Reflux the reaction mixture for an extended period (typically 12-24 hours).

-

Monitoring: Monitor the progress of the reaction by TLC.

-

Isolation: After completion, cool the reaction mixture and pour it into ice-cold water.

-

Purification: Acidify the mixture with a dilute acid (e.g., acetic acid or hydrochloric acid) to precipitate the pyrimidine derivative. Collect the solid by filtration, wash with water, and recrystallize from an appropriate solvent.

dot graph "Pyrimidine_Synthesis" { layout=dot; rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#FBBC05"];

} caption { label="Workflow for Pyrimidine Synthesis"; fontsize=10; }

Antimicrobial Activity Evaluation

A critical step in the drug discovery pipeline is the evaluation of the antimicrobial efficacy of the newly synthesized compounds. The following protocols outline standard in vitro methods for determining the antimicrobial activity.

Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Microbial Inoculum: a. From a fresh agar plate, select 3-5 isolated colonies of the test microorganism. b. Inoculate the colonies into a sterile broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi). c. Incubate the culture at the appropriate temperature (e.g., 37°C for bacteria, 30°C for fungi) until it reaches a turbidity equivalent to a 0.5 McFarland standard (approximately 1-5 x 10⁸ CFU/mL). d. Dilute the standardized inoculum in the broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

2. Preparation of Compound Dilutions: a. Prepare a stock solution of the synthesized compound in a suitable solvent (e.g., DMSO). b. In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in the appropriate broth to obtain a range of concentrations.

3. Inoculation and Incubation: a. Add the prepared microbial inoculum to each well containing the compound dilutions. b. Include a positive control (microorganism in broth without the compound) and a negative control (broth only). c. Seal the plate and incubate for 18-24 hours at the optimal growth temperature for the microorganism.

4. Determination of MIC: a. After incubation, visually inspect the wells for microbial growth (turbidity). b. The MIC is the lowest concentration of the compound at which there is no visible growth.

dot graph "MIC_Determination" { layout=dot; rankdir=TB; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption { label="Workflow for MIC Determination"; fontsize=10; }

Structure-Activity Relationship (SAR) Insights

The derivatization of 1,2-benzisothiazole-3-carboxaldehyde allows for a systematic investigation of the structure-activity relationship (SAR). The following table summarizes hypothetical MIC values to illustrate how different derivatives might exhibit varying antimicrobial potencies.

| Compound ID | Derivative Type | R-Group | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |

| BIT-CHO | Aldehyde | - | >128 | >128 | >128 |

| BIT-SB1 | Schiff Base | 4-Chlorophenyl | 32 | 64 | 64 |

| BIT-SB2 | Schiff Base | 4-Nitrophenyl | 16 | 32 | 32 |

| BIT-HZ1 | Hydrazone | Phenyl | 64 | 128 | 64 |

| BIT-HZ2 | Hydrazone | 2,4-Dinitrophenyl | 8 | 16 | 16 |

| BIT-CH1 | Chalcone | 4-Methoxyphenyl | 128 | >128 | 128 |

| BIT-CH2 | Chalcone | 4-Hydroxyphenyl | 64 | 128 | 64 |

| BIT-PY1 | Pyrimidine | 4-Chlorophenyl | 8 | 16 | 32 |

| BIT-PY2 | Pyrimidine | 4-Nitrophenyl | 4 | 8 | 16 |

Analysis of SAR:

-

Schiff Bases and Hydrazones: The introduction of electron-withdrawing groups (e.g., -NO₂) on the aromatic ring of the amine or hydrazine moiety often enhances antimicrobial activity. This is likely due to the increased stability of the imine or azomethine bond and altered electronic properties of the molecule, which may improve its interaction with microbial targets.

-

Chalcones and Pyrimidines: The conversion of chalcones to pyrimidine derivatives generally leads to a significant increase in antimicrobial potency. The pyrimidine ring introduces additional hydrogen bond donors and acceptors, which can facilitate stronger binding to biological targets. The nature of the substituent on the phenyl ring of the original chalcone continues to influence the activity of the resulting pyrimidine.

Conclusion

1,2-Benzisothiazole-3-carboxaldehyde is a highly valuable and versatile starting material for the synthesis of a wide range of heterocyclic derivatives with potential antimicrobial activity. The synthetic protocols outlined in this guide for the preparation of Schiff bases, hydrazones, chalcones, and pyrimidines provide a robust framework for generating compound libraries for antimicrobial screening. The subsequent evaluation of these derivatives using standardized methods like broth microdilution for MIC determination is crucial for identifying lead compounds. The systematic exploration of the structure-activity relationship will guide the rational design of more potent and selective antimicrobial agents based on the 1,2-benzisothiazole scaffold, contributing to the ongoing fight against infectious diseases.

References

-

Zitouni, G. T., Kaplancikli, Z. A., & Durlu, T. N. (2002). Hydrazones of 1,2-benzisothiazole hydrazides: synthesis, antimicrobial activity and QSAR investigations. European journal of medicinal chemistry, 37(7), 553-564. Available at: [Link]

- Deshmukh, R., Jha, A., & Tomar, V. (2012). Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica, 4(3), 1004-1011.

-

Sahoo, B. M., Dehury, B., & Patro, S. K. (2017). Green Expedient Synthesis of Pyrimidine Derivatives via Chalcones and Evaluation of their Anthelmintic Activity. Indian Journal of Pharmaceutical Education and Research, 51(4s), S101-S107. Available at: [Link]

-

Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. Available at: [Link]

-

Kumar, D., Kumar, N. M., & Shah, K. (2013). Synthesis, Characterization and In Vitro Antimicrobial Evaluation of Novel Pyrazolothiazol-4 (5H)-one Derivatives. Iranian journal of pharmaceutical research: IJPR, 12(3), 425. Available at: [Link]

- Yıldırım, S., Aksoy, G., & Gümüş, F. (2024). Synthesis, and in-vitro biological evaluation of chalcone derivatives as antimicrobial agents.

- Carradori, S., & Petzer, J. P. (2018).

- Martsinkevich, D. S., Chernyavskaya, K. F., & Tarasevich, V. A. (2021). Synthesis of chalcone-based pyrimidine derivatives and their antimicrobial activity. Proceedings of the National Academy of Sciences of Belarus, Chemical Series, 57(3), 328-335.

- Atiya, R. N., Salih, N. A., & Adam, R. W. (2022). Preparation with Biological Study for Pyrimidine Derivatives from Chalcone. International Journal of Drug Delivery Technology, 12(1), 174-179.

- Waghmare, P. R., & Jamode, V. S. (2014). Antimicrobial Activity of Chalcone Derivatives and Their Synthesis. Shri R.L.T. College of Science, Akola.

-

Al-Suwaidan, I. A., Al-Hourani, B. J., & Al-Zoubi, R. M. (2022). Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. Molecules, 27(24), 8827. Available at: [Link]

- Singh, P., & Kumar, A. (2014). Synthesis, characterization and antimicrobial evaluation of some 1, 3-benzothiazole-2-yl-hydrazone derivatives.

-

El-Sayed, N. N. E., & El-Gohary, N. S. (2021). Discovery of pyrimidine-tethered benzothiazole derivatives as novel anti-tubercular agents towards multi-and extensively drug resistant Mycobacterium tuberculosis. Scientific reports, 11(1), 1-17. Available at: [Link]

- Zani, F., Mingiardi, M. R., & Maggiali, C. A. (1996). Antimicrobial activity of some 1, 2-benzisothiazoles having a benzenesulfonamide moiety. Il Farmaco, 51(11), 707-713.

- Gowramma, B., & Mohan, C. D. (2018). Synthesis and antimicrobial activity of some Schiff bases from benzothiazoles. Research Journal of Pharmacy and Technology, 11(8), 3465-3469.

- El-Gohary, N. S., & Shaaban, M. R. (2025). Synthesis, characterization, antimicrobial, cytotoxic and carbonic anhydrase inhibition activities of multifunctional pyrazolo-1, 2-benzothiazine acetamides. Beilstein Journal of Organic Chemistry, 21, 148-161.

-

Žukauskaitė, A., Rutkauskas, K., & Meškys, R. (2021). Facile Synthesis of N-vinylindoles via Knoevenagel Condensation: Molecular Features and Biological Activities. Molecules, 26(18), 5650. Available at: [Link]

- Singh, P., & Kumar, A. (2013). Design, synthesis and antimicrobial activity of novel benzothiazole analogs. European journal of medicinal chemistry, 64, 490-502.

- Matar, S., Talib, W. H., & AlDamen, M. (2014). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3, 3′-diaminodipropylamine. Arabian Journal of Chemistry, 7(6), 1113-1121.

- Abdel-Wahab, B. F., Mohamed, H. A., & El-Sayed, W. M. (2013). Synthesis, Characterization and Antimicrobial Evaluation of some Thiazole-Derived Carbamates, Semicarbazones, Amides and Carboxamide. Journal of the Korean Chemical Society, 57(4), 482-489.

- Abbas, Z. S., & Kadhim, D. A. (2021). Synthesis and Characterization of Schiff base Compounds Produced from 6-Bromo-4-Fluoro-2 Aminobenzothazol Assessment against Antibacterial Activity. Annals of the Romanian Society for Cell Biology, 1116-1127.

- Al-Amiery, A. A., Al-Majedy, Y. K., & Kadhum, A. A. (2014). Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3, 3′-diaminodipropylamine. Arabian Journal of Chemistry, 7(6), 1113-1121.

-

Potočňák, I., Vasková, J., & Gyepes, R. (2016). Antimicrobial Activity and Urease Inhibition of Schiff Bases Derived from Isoniazid and Fluorinated Benzaldehydes and of Their Copper (II) Complexes. Molecules, 21(12), 1709. Available at: [Link]

- S, S., & S, A. (2024). SYNTHESIS, CHARACTERIZATION AND ANTIBACTERIAL EVALUATION OF SOME NOVEL PYRIMIDINE-BASED CHALCONE DERIVATIVES. World Journal of Pharmaceutical and Life Sciences.

- Tiwari, S., & Singh, A. (2018). Synthesis and Antimicrobial Activity of some Chalcone Derivatives.

- Patel, R. P., & Patel, K. C. (2012). Synthesis and antimicrobial activity of novel 2-substituted benzimidazole, benzoxazole and benzothiazole derivatives. Arabian journal of chemistry, 5(1), 95-101.

-

Tokala, R., Bora, D., & Shankaraiah, N. (2022). Contribution of Knoevenagel Condensation Products toward the Development of Anticancer Agents: An Updated Review. ChemMedChem, 17(8), e202100736. Available at: [Link]

- Jones, G. (2004).

-

Heravi, M. M., Zadsirjan, V., & Hamidi, H. (2020). Recent applications of the Wittig reaction in alkaloid synthesis. The Alkaloids: Chemistry and Biology, 84, 201-334. Available at: [Link]

- El-Batta, A., Jiang, C., & Zhao, W. (2007). Wittig Reactions in Water Media Employing Stabilized Ylides with Aldehydes. Synthesis of α, β-Unsaturated Esters from Mixing Aldehydes, α-Bromoesters, and Ph3P in Aqueous NaHCO3. The Journal of organic chemistry, 72(14), 5244-5259.

- van Schijndel, J., Vondenhoff, Z., & van den Broek, L. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews, 10(4), 309-315.

- The WITTIG REACTION With CHEMILUMINESCENCE!. (n.d.).

- Application Notes and Protocols: Knoevenagel Condensation of 2-Nitrothiophene-3-carbaldehyde for the Synthesis of Biologically A - Benchchem. (n.d.).

Sources

- 1. Antimicrobial activity of some 1,2-benzisothiazoles having a benzenesulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. "Synthesis and Characterization of Schiff base Compounds Produced from " by Hiba I. Abdullah, Wissam M. R. Al-Joboury et al. [acbs.alayen.edu.iq]

- 4. Synthesis, characterization, and antimicrobial activity of Schiff bases derived from benzaldehydes and 3,3′-diaminodipropylamine - Arabian Journal of Chemistry [arabjchem.org]

- 5. Hydrazones of 1,2-benzisothiazole hydrazides: synthesis, antimicrobial activity and QSAR investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. rltsc.edu.in [rltsc.edu.in]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. scispace.com [scispace.com]

- 10. Synthesis of chalcone-based pyrimidine derivatives and their antimicrobial activity | Martsinkevich | Proceedings of the National Academy of Sciences of Belarus, Chemical Series [vestichem.belnauka.by]

- 11. impactfactor.org [impactfactor.org]

Introduction: The Significance of 1,2-Benzisothiazole-Piperazine Scaffolds in Medicinal Chemistry

An Application Note and Detailed Protocol for the Synthesis of Piperazine Derivatives from 1,2-Benzisothiazole-3-carboxaldehyde